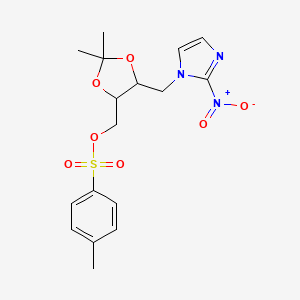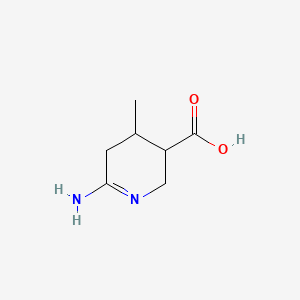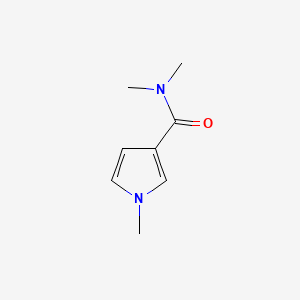
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene catalyst widely used in the preparation of olefin polymers . This compound, with the molecular formula C30H22Cl2SiZr and a molecular weight of 572.72 g/mol, is known for its orange powder form and stability under inert gas .
Wirkmechanismus
Target of Action
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride, also known as Zirconium, dichloro[(eta5-2,4-cyclopentadien-1-ylidene)(diphenylsilylene)[(4a,4b,8a,9,9a-eta)-9H-fluoren-9-ylidene]]-, is primarily used as a metallocene catalyst . Its primary targets are olefin polymers .
Mode of Action
The compound interacts with olefin polymers and facilitates their formation . The exact mechanism of this interaction is complex and depends on various factors, including the specific type of olefin polymer and the conditions under which the reaction takes place.
Biochemical Pathways
The compound is involved in the polymerization of olefins . This process involves the formation of long-chain molecules from smaller olefin units, a reaction that is facilitated by the catalyst.
Result of Action
The primary result of the compound’s action is the formation of olefin polymers . These polymers have a wide range of applications, including use in the manufacture of plastics, resins, and other materials.
Vorbereitungsmethoden
The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps. One common method includes the reaction of diphenylmethylidene (cyclopentadienyl) dichloroaluminum with fluorenyl magnesium halide to form an intermediate, which is then reacted with zirconium tetrachloride to yield the final product . Industrial production methods often involve similar multi-step reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique compared to other metallocene catalysts due to its specific ligand structure, which provides enhanced stability and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: Another metallocene catalyst with different ligand structures.
Dimethylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar in structure but with dimethylsilyl instead of diphenylsilyl.
These compounds share similar catalytic properties but differ in their stability, reactivity, and the types of polymers they produce.
Eigenschaften
InChI |
InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHZKNDUWJADN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexane-2-thione,3-methyl-,(1S)-(9CI)](/img/new.no-structure.jpg)




![10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid](/img/structure/B574912.png)

![BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-](/img/structure/B574918.png)
![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)
